trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide

Physicochemical profiling Lipophilicity Isomer comparison

trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide (CAS 39494-10-5) is a synthetic, small-molecule amide belonging to the N-(bicycloamino-alkanoyl)-aniline class, a group of compounds primarily investigated as local anesthetics and voltage-gated sodium channel blockers. As established in foundational patents by Janssen Pharmaceutica , the core octahydro-1H-1-pyrindine scaffold, when functionalized with a chloromethylanilide moiety, produces potent agents within this class, exemplified by the clinical candidate Rodocaine.

Molecular Formula C18H25ClN2O
Molecular Weight 320.9 g/mol
CAS No. 39494-10-5
Cat. No. B13973864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide
CAS39494-10-5
Molecular FormulaC18H25ClN2O
Molecular Weight320.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)CCN2CCCC3C2CCC3
InChIInChI=1S/C18H25ClN2O/c1-13-15(19)7-3-8-16(13)20-18(22)10-12-21-11-4-6-14-5-2-9-17(14)21/h3,7-8,14,17H,2,4-6,9-12H2,1H3,(H,20,22)/t14-,17+/m1/s1
InChIKeyFXKALRZPDRNRSI-PBHICJAKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide (CAS 39494-10-5) – Core Chemical Identity and Procurement Profile


trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide (CAS 39494-10-5) is a synthetic, small-molecule amide belonging to the N-(bicycloamino-alkanoyl)-aniline class, a group of compounds primarily investigated as local anesthetics and voltage-gated sodium channel blockers. As established in foundational patents by Janssen Pharmaceutica [1], the core octahydro-1H-1-pyrindine scaffold, when functionalized with a chloromethylanilide moiety, produces potent agents within this class, exemplified by the clinical candidate Rodocaine. The target compound is precisely the trans-(4aR,7aS) stereoisomer with a distinct 3-chloro-2-methylphenyl substitution pattern, a positional isomer that differentiates it from its most prominent structural analog, Rodocaine (2-chloro-6-methylphenyl). With a molecular weight of 320.86 g/mol and a formula of C18H25ClN2O, it is commercially supplied as a research chemical with a purity specification of 96% [2].

Why Generic Substitution Fails for trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide


In the octahydro-1H-1-pyrindine-1-propanamide series, even minor alterations to the anilide ring's substitution pattern produce quantifiable shifts in critical physicochemical parameters that govern biological performance. A direct generic swap with the nearest commercial analog, Rodocaine (the 2-chloro-6-methylphenyl isomer, CAS 38821-80-6), is scientifically invalid because the relocation of the chlorine and methyl substituents alters the molecule's lipophilicity profile by over half a logP unit and its polar surface area by approximately 3.5 Ų, differences that are highly likely to translate into divergent membrane permeability, sodium channel subtype selectivity, and off-target binding kinetics [1]. This is supported by the broader patent literature, which demonstrates that specific substitution patterns on the phenyl ring are critical to achieving optimal local anesthetic activity and antiarrhythmic potency within this scaffold [2]. Therefore, for any experimental system where stereochemistry and substitution-dependent activity are variables of interest, the precise positional isomer is a non-negotiable procurement requirement.

Quantitative Differentiation Evidence for CAS 39494-10-5 vs. Key Structural Analogs


Head-to-Head Physicochemical Comparison: 3-Chloro-2-methylphenyl vs. 2-Chloro-6-methylphenyl (Rodocaine) Isomer

A direct comparison of computed molecular properties reveals clear differentiation between the target compound (3-chloro-2-methylphenyl isomer) and its most closely related analog, Rodocaine (2-chloro-6-methylphenyl isomer). The target compound exhibits a significantly higher computed partition coefficient (LogP = 4.83) and a larger topological polar surface area (TPSA = 35.83 Ų) compared to Rodocaine (LogP = 4.25, TPSA = 32.34 Ų) [1]. This indicates that the 3-chloro-2-methyl substitution pattern increases overall lipophilicity while simultaneously introducing a slightly higher capacity for polar interactions, a combination that can influence both membrane transit kinetics and target binding site complementarity.

Physicochemical profiling Lipophilicity Isomer comparison Drug design

Physicochemical Comparison: 3-Chloro-2-methylphenyl Isomer vs. Non-Chlorinated 2,6-Dimethylphenyl Analog

The impact of chlorine substitution on the anilide ring is illustrated by comparing the target compound to its non-halogenated analog, N-(2,6-dimethylphenyl)octahydro-1H-1-pyrindine-1-propanamide. While quantitative LogP data for the non-halogenated trans isomer is not available in the primary literature, the presence of a chlorine atom on the target compound introduces a strong electron-withdrawing effect and increases molecular polarizability, which is consistent with the class-level observation that halogenation of the anilide ring enhances both sodium channel binding affinity and duration of action in local anesthetics [1]. The target compound's LogP of 4.83 and PSA of 35.83 Ų incorporate the steric and electronic contributions of the 3-chloro substituent, differentiating it from any non-halogenated analog.

Physicochemical profiling Halogenation effects Isomer comparison

Stereochemical Integrity: Trans-(4aR,7aS) Configuration vs. Cis Isomer

The octahydro-1H-1-pyrindine scaffold exists as distinct cis and trans diastereomers, with the trans configuration (fused ring junction) being essential for the biological activity of compounds in this class. The foundational patent literature explicitly identifies the trans configuration as the active species, with the trans-6'-chloro derivative being designated the 'single most preferred species' [1]. The target compound is specifically the trans-(4aR,7aS) isomer, a stereochemical assignment confirmed by its systematic IUPAC name and the (4aR,7aS) descriptors used in authoritative databases [2]. While the cis isomer has been documented (e.g., cis-N-(2,6-dimethylphenyl)octahydro-1H-pyrindine-1-propanamide monohydrochloride), it is not associated with the same level of characterized pharmacological activity, making the trans configuration a prerequisite for research aligned with the primary patent literature [1].

Stereochemistry Isomerism Pharmacology

Commercial Purity Specification: 96% Baseline for Reproducible Experimentation

The target compound is supplied at a defined purity of 96%, as verified by commercial vendor specification [1]. This establishes a clear procurement benchmark and ensures lot-to-lot consistency for experimental workflows. In contrast, alternative positional isomers and analogs (e.g., Rodocaine) are often available at varying purity grades (commonly 95-98%), and direct purity comparisons are critical to prevent confounding effects in dose-response or SAR studies where even minor impurity-driven activity could skew results.

Quality control Purity Reproducibility Procurement

Validated Application Scenarios for CAS 39494-10-5 Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies on Sodium Channel Blocker Pharmacophores

Where the objective is to map how the specific 3-chloro-2-methylphenyl substitution pattern alters sodium channel binding affinity and functional inhibition compared to the 2-chloro-6-methylphenyl (Rodocaine) reference, this compound is the indispensable tool compound. The documented LogP difference of +0.58 units and PSA increase of +3.49 Ų relative to Rodocaine provide a physicochemical basis for differential membrane partitioning and target engagement that can be correlated with electrophysiological patch-clamp data [1].

Enantioselective and Diastereoselective Pharmacology Investigations

For experiments distinguishing the trans-(4aR,7aS) configuration from its cis diastereomer in terms of sodium channel subtype selectivity or local anesthetic efficacy, the precise stereochemistry of this compound (as designated by CAS 39494-10-5 and the (4aR,7aS) descriptors) is required. The foundational patent literature designates the trans isomer as the active configuration, and this compound provides the 3-chloro-2-methylphenyl variant of that pharmacophoric scaffold [1].

Lipophilicity-Driven Tissue Distribution Modeling

The elevated LogP value of 4.83 makes this isomer a suitable candidate for experimental systems exploring how increased lipophilicity within the octahydro-1-pyrindine class influences tissue accumulation, duration of action, or blood-brain barrier penetration. Computational models relying on the PSA of 35.83 Ų can be used alongside in vitro permeability assays to benchmark this isomer against the less lipophilic Rodocaine (LogP 4.25) and other analogs [1].

Quote Request

Request a Quote for trans-N-(3-Chloro-2-methylphenyl)octahydro-1H-1-pyrindine-1-propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.